molecular formula C17H21N3O3S B2776060 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}aniline CAS No. 71454-13-2

4-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}aniline

Cat. No. B2776060
CAS RN: 71454-13-2
M. Wt: 347.43
InChI Key: ZQFGWAHRMWVHAQ-UHFFFAOYSA-N
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Patent
US04159331

Procedure details

A mixture of 5.00 g (0.0133 m) of 1-[(p-nitrophenyl)sulfonyl]-4-(o-methoxyphenyl)piperazine, 0.28 g of platinum oxide and 150 ml of chloroform is shaken under pressure in a Parr hydrogenator. After hydrogen ceases to be taken up (1 hour), the reaction mixture is filtered through a fine sintered glass funnel. The filtrate is taken to dryness and crystallized once from methanol/methylene chloride and a second time from methanol to give 1.9 g (41%) of 1-[(p-aminophenyl)sulfonyl]-4-(o-methoxyphenyl)-piperazine of melting point 230°-232° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.28 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([S:10]([N:13]2[CH2:18][CH2:17][N:16]([C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=3[O:25][CH3:26])[CH2:15][CH2:14]2)(=[O:12])=[O:11])=[CH:6][CH:5]=1)([O-])=O.[H][H]>[Pt]=O.C(Cl)(Cl)Cl>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([S:10]([N:13]2[CH2:18][CH2:17][N:16]([C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=3[O:25][CH3:26])[CH2:15][CH2:14]2)(=[O:11])=[O:12])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)S(=O)(=O)N1CCN(CC1)C1=C(C=CC=C1)OC
Name
Quantity
0.28 g
Type
catalyst
Smiles
[Pt]=O
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Stirring
Type
CUSTOM
Details
is shaken under pressure in a Parr hydrogenator
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(1 hour)
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture is filtered through a fine sintered glass funnel
CUSTOM
Type
CUSTOM
Details
crystallized once from methanol/methylene chloride

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)S(=O)(=O)N1CCN(CC1)C1=C(C=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 41.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.